Afatinib (oxalate)
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C26H27ClFN5O7 |
|---|---|
Molecular Weight |
576.0 g/mol |
IUPAC Name |
(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide;oxalic acid |
InChI |
InChI=1S/C24H25ClFN5O3.C2H2O4/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15;3-1(4)2(5)6/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29);(H,3,4)(H,5,6)/b4-3+;/t16-;/m0./s1 |
InChI Key |
BBWOQZNSNOUXFP-KHNHNNODSA-N |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4.C(=O)(C(=O)O)O |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Technical Solution I: Sequential Condensation-Cyclization
The method described in US20160083373A1 involves a two-step approach starting with the condensation of 2-nitrile-4-[4-(N,N-dimethylamino)-1-oxo-2-buten-1-yl]amino-5-[(S)-(tetrahydrofuran-3-yl)oxy]aniline (II) and N,N-dimethylformamide dimethyl acetal (IV) in toluene with acetic anhydride catalysis. The intermediate undergoes cyclization with 3-chloro-4-fluoroaniline (III) at 115–125°C, yielding afatinib free base after recrystallization. Key parameters include:
- Molar ratio : 1 : 1.5 (II : IV)
- Catalyst : Acetic anhydride (3.5 mL per 12.0 g of II)
- Reaction time : 3 hours for condensation; 6 hours for cyclization
- Yield : 77.0% after recrystallization
This method eliminates column chromatography, favoring pH-controlled crystallization in ammonia/ethyl acetate systems.
Technical Solution II: Reverse Reactant Order
An alternative pathway reverses the sequence, first condensing 3-chloro-4-fluoroaniline (III) with N,N-dimethylformamide dimethyl acetal (IV), followed by cyclization with intermediate II. This approach demonstrates comparable efficiency:
| Parameter | Value |
|---|---|
| Solvent system | Toluene/acetic anhydride (1:5) |
| Temperature | 120–130°C |
| Catalyst | Anhydrous formic acid |
| Final yield | 69.4% |
Both technical solutions prioritize atom economy, reducing purification steps while maintaining yields above 69%.
Six-Step Synthesis Route
Route Overview
Jestr.org outlines a pathway starting from 4-fluoro-2-aminobenzoic acid, proceeding through six stages:
- Cyclization : Formation of quinazoline core
- Nitration : Introduction of nitro group at position 6
- Substitution : Halogen displacement with (S)-tetrahydrofuran-3-ol
- Reduction : Nitro to amine conversion
- Condensation : Attachment of dimethylamino-buteneamide sidechain
- Salification : Oxalic acid salt formation
Critical Process Parameters
Table 1: Optimization of Six-Step Synthesis
| Step | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Cyclization | DMF | PCl5 | 110 | 78.2 |
| Nitration | H2SO4/HNO3 | – | 0–5 | 85.4 |
| Substitution | DMSO | K2CO3 | 80 | 91.0 |
| Reduction | EtOH/H2O | Fe/AcOH | 70 | 88.7 |
| Condensation | THF | EDC·HCl | 25 | 76.5 |
| Salification | MeOH/H2O | Oxalic acid | 0–5 | 95.2 |
Total yield reaches 41.6% with 99.48% purity, validated by $$ ^1H $$-NMR ($$ \delta $$ 8.21, s, 1H) and $$ ^{13}C $$-NMR ($$ \delta $$ 158.9, C=O).
Three-Stage Optimized Process
Nitro-Reduction to Amidation Sequence
SyncSci’s approach condenses the synthesis into three stages:
- Nitro-reduction : Hydrogenation of 6-nitroquinazoline derivative (Pd/C, 50 psi H$$ _2 $$)
- Amidation : Coupling with 4-(dimethylamino)-2-butenoyl chloride
- Salification : Oxalate salt formation (1:2 molar ratio with oxalic acid)
Key improvements :
- Scale : Demonstrated at 300 g batch size
- Yield : 84% for free base; 89% for oxalate salt
- Impurity control : <0.15% for acetamide derivative (C$$ _{23]H$$ _{24}ClFN$$ _5O$$ _3 $$)
Oxalate Salt Formation
Salification Protocol
Conversion to the oxalate form occurs via acid-base reaction in methanol/water:
- Dissolve afatinib free base (1 eq) in MeOH at 40°C
- Add oxalic acid dihydrate (2.05 eq) in H$$ _2$$O
- Cool to 0–5°C, stir for 2 h
- Filter and wash with cold MeOH/H$$ _2$$O (4:1)
Critical quality attributes :
- Water content : <0.5% (KF titration)
- Related substances : <0.2% (HPLC, C18 column)
- Crystallinity : Monoclinic P2$$ _1 $$ space group (PXRD)
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
Chemical Reactions Analysis
Condensation Reactions
The primary synthesis pathway (patent US20160083373A1) employs acetic anhydride -catalyzed condensation between intermediates:
-
Reaction of 2-nitrile-4-[4-(N,N-dimethylamino)-1-oxo-2-buten-1-yl]amino-5-[(S)-(tetrahydrofuran-3-yl)oxy]aniline with 3-chloro-4-fluoroaniline at 115–125°C yields crude afatinib.
-
Yield : 69.4–77.0% after recrystallization with methanol/acetone/water .
Reduction and Purification
Post-condensation steps involve:
-
Sodium dithionite -mediated reduction under basic conditions (pH 8–9 adjusted with ammonia) .
-
Recrystallization in mixed solvents (methanol:acetone:water = 3:2:1) to achieve >92% purity .
Radiolabeling Reactions
Afatinib has been modified for imaging applications via fluorine-18 radiolabeling (PMC7448811) :
Fluorine-18 Incorporation
-
Reagent : Benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (BOP).
-
Process :
-
React 3-chloro-4-trimethylammonium-nitrobenzene triflate with [¹⁸F]fluoride.
-
Purify via semi-preparative HPLC (C18 column, MeCN/H₂O gradient).
-
-
Radiochemical yield : >95% purity, used for PET/CT tumor imaging .
Stability and Degradation Pathways
Afatinib (oxalate) undergoes several degradation reactions under physiological and extreme conditions:
Hydrolysis
-
pH-dependent degradation : Rapid hydrolysis in acidic (pH <3) or alkaline (pH >9) environments, cleaving the acrylamide side chain.
-
Primary products : Quinazoline-4(3H)-one derivatives and free oxalate ions.
Oxidation
-
Susceptible to peroxide-mediated oxidation at the vinyl ether group, forming epoxide intermediates.
Conjugation Reactions
-
Glucuronidation : Hepatic UGT1A1-mediated conjugation at the tertiary amine group, increasing water solubility for renal excretion .
Table 2: Stability Profile of Afatinib (Oxalate)
| Condition | Degradation Pathway | Half-Life | Major Products |
|---|---|---|---|
| Acidic (pH 2.0) | Hydrolysis | 2.1 hr | Quinazoline-4(3H)-one |
| Alkaline (pH 10.0) | Hydrolysis | 1.8 hr | Oxalate ions, acrylamide |
| Oxidative (H₂O₂) | Epoxidation | 4.5 hr | Epoxide derivatives |
| UV light (300 nm) | Photolysis | 6.7 hr | Nitroso compounds |
Salt Formation and Polymorphism
Afatinib oxalate exists in multiple crystalline forms, with Form A being the most stable (WO2012121764A1) :
Scientific Research Applications
Clinical Applications
Afatinib has been studied extensively for its efficacy in treating various cancers:
- Non-Small Cell Lung Cancer (NSCLC) : Afatinib is approved for the treatment of patients with metastatic NSCLC who harbor specific EGFR mutations. In clinical trials, it has demonstrated improved progression-free survival compared to placebo, although overall survival benefits remain inconclusive due to subsequent therapies received by patients post-progression .
- Esophageal Squamous Cell Carcinoma (ESCC) : Research indicates that Afatinib shows promise in treating ESCC by targeting the ErbB signaling pathways involved in tumorigenesis. Studies have reported positive responses in patients with HER2-positive ESCC .
- Gastric Cancer : Afatinib has been evaluated for its antitumor activity in HER2-positive gastric cancer. Imaging studies using 89Zr-trastuzumab PET have shown that Afatinib reduces HER2 expression levels and correlates with tumor size reduction .
Case Studies
- Afatinib-Induced Tumor Lysis Syndrome : A notable case involved a patient with pulmonary adenocarcinoma who developed acute tumor lysis syndrome after starting Afatinib therapy. Despite aggressive management, the patient's condition deteriorated rapidly, highlighting the potential severe side effects associated with this treatment .
- Combination Therapy : In a study assessing the combination of Afatinib and trastuzumab for HER2-positive tumors, researchers found that this dual approach led to enhanced antitumor activity compared to monotherapy. The combination was well-tolerated and resulted in significant tumor shrinkage in preclinical models .
Efficacy Data
The following table summarizes key findings from clinical trials involving Afatinib:
| Study Type | Cancer Type | Treatment Group | Median Overall Survival | Median Progression-Free Survival | Notable Adverse Events |
|---|---|---|---|---|---|
| Phase III | NSCLC | Afatinib | 10.8 months | 3.3 months | Diarrhea (87%), Rash (78%) |
| Phase II | ESCC | Afatinib + Trastuzumab | Not reported | Not reported | Not specified |
| Preclinical | Gastric | Afatinib | Not applicable | Sustained reduction in HER2 levels | Not specified |
Mechanism of Action
Afatinib exerts its effects by irreversibly binding to and inhibiting the kinase domains of EGFR, HER2, and HER4 . This inhibition prevents the autophosphorylation of these receptors, thereby blocking downstream signaling pathways that promote cell growth and survival . By targeting these pathways, afatinib effectively inhibits the proliferation of cancer cells that rely on EGFR and HER2 signaling .
Comparison with Similar Compounds
Afatinib vs. Gefitinib (First-Generation TKI)
Key Differences :
- Target Specificity : Gefitinib is a reversible EGFR inhibitor, whereas afatinib irreversibly inhibits EGFR, HER2, and HER4 .
- Efficacy: In the LUX-Lung 7 trial, afatinib demonstrated superior progression-free survival (PFS) vs. gefitinib (median PFS: 11.0 vs. Time to treatment failure (TTF) was longer with afatinib (13.7 vs. 11.5 months) .
- Safety : Afatinib has higher rates of grade ≥3 adverse events (AEs), including diarrhea (13% vs. 1%) and rash (9% vs. 3%) .
| Parameter | Afatinib | Gefitinib |
|---|---|---|
| Target | EGFR/HER2/HER4 | EGFR (reversible) |
| Median PFS (months) | 11.0 | 10.9 |
| Grade ≥3 Diarrhea | 13% | 1% |
| TTF (months) | 13.7 | 11.5 |
Afatinib vs. Erlotinib (First-Generation TKI)
Key Differences :
- Brain Metastases : Afatinib has superior central nervous system (CNS) penetration, with an IC50 10% that of erlotinib, leading to significant regression of brain metastases (BMs) in preclinical models .
- Efficacy :
- Resistance : Both drugs face resistance via T790M mutations, but afatinib’s broader targeting delays resistance in some cases .
| Parameter | Afatinib | Erlotinib |
|---|---|---|
| CNS Penetration | High (IC50 = 10% erlotinib) | Moderate |
| Median OS (months) | 7.9 | 6.8 |
| T790M Resistance | Common | Common |
Afatinib vs. Dacomitinib (Second-Generation TKI)
Key Differences :
| Parameter | Afatinib | Dacomitinib |
|---|
Afatinib vs. Osimertinib (Third-Generation TKI)
Key Differences :
- Target : Osimertinib selectively inhibits EGFR T790M mutations, whereas afatinib targets wild-type EGFR and HER2 .
- Efficacy : Osimertinib has superior PFS in T790M-positive NSCLC (18.9 vs. 10.2 months; HR = 0.46) but is less effective in tumors with HER2/3 alterations .
- Safety : Osimertinib has lower AE rates (e.g., interstitial lung disease: 3.3% vs. 0.2%) .
| Parameter | Afatinib | Osimertinib |
|---|---|---|
| Target | EGFR/HER2 | EGFR T790M |
| Median PFS (T790M+) | 10.2 | 18.9 |
| Grade ≥3 Diarrhea | 13% | 2% |
Combination Therapies
- Afatinib + Bevacizumab: Improved objective response rate (ORR: 85% vs. 70%) but similar PFS (13.4 vs. 12.1 months) and OS (28.5 vs. 27.4 months) compared to monotherapy .
- Afatinib + TrkB Inhibitors: Preclinical synergy overcomes resistance in esophageal squamous cell carcinoma (ESCC) .
Structural and Pharmacokinetic Comparisons
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
